Cas no 56324-53-9 (Luteolin 7-galacturonide)

Luteolin 7-galacturonide structure
Luteolin 7-galacturonide structure
Product Name:Luteolin 7-galacturonide
CAS No:56324-53-9
MF:C21H18O12
MW:462.360427379608
CID:1123997
PubChem ID:11972399
Update Time:2025-04-20

Luteolin 7-galacturonide Chemical and Physical Properties

Names and Identifiers

    • Luteolin 7-galacturonide
    • LUTEOLIN-7-O-GLUCURONIDE
    • A-D-glucopyranuronoside flavone
    • 6-{[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
    • 3 inverted exclamation marka,4 inverted exclamation marka,5,7-Tetrahydroxy-7-
    • (2S,3R,4S,5R,6S)-6-((2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
    • (2S,3R,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
    • A-D-glucopyranosiduronic acid
    • Luteolin-7-glucuronide;Luteolin 7-O-beta-D-glucuronopyranoside; Luteolin 7-O-beta-glucuronide;Luteolin 7-O-beta-glucuronopyranoside
    • Luteolin-7-beta-D-glucuronide
    • BCP29714
    • 56324-53-9
    • SCHEMBL24449203
    • Luteolin-7-glucuronide
    • 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl-
    • 6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • Inchi: 1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)
    • InChI Key: VSUOKLTVXQRUSG-UHFFFAOYSA-N
    • SMILES: OC1C(O)C(O)C(C(=O)O)OC1OC1C=C2OC(C3C=C(O)C(O)=CC=3)=CC(C2=C(O)C=1)=O

Computed Properties

  • Exact Mass: 462.07982601g/mol
  • Monoisotopic Mass: 462.07982601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 785
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 203Ų

Experimental Properties

  • Density: 1.810±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.92 g/l) (25 º C),
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